H-Ile-obzl P-tosylate (L-Isoleucine benzyl ester p-toluenesulfonate) is a highly crystalline, C-terminally protected amino acid building block engineered for advanced peptide synthesis and organic chemistry workflows. By masking the carboxyl group as a benzyl (OBzl) ester and stabilizing the primary amine as a p-toluenesulfonate (tosylate) salt, this compound provides a critical balance of orthogonal reactivity and physical stability. The OBzl group is entirely stable to the acidic conditions used for N-terminal Boc deprotection (e.g., trifluoroacetic acid), yet can be selectively cleaved via mild catalytic hydrogenolysis (Pd/C, H2) or strong acid (HF) without affecting sensitive peptide backbones [1]. For procurement and process chemistry, the tosylate salt form is specifically selected over free bases or hydrochloride salts because it eliminates hygroscopicity, prevents spontaneous self-condensation, and ensures rapid, complete dissolution in standard aprotic coupling solvents like DMF and DCM [2].
Generic substitution with unprotected L-isoleucine (H-Ile-OH) or alternative salts (such as H-Ile-OBzl HCl) introduces severe process liabilities. Unprotected C-termini lead to uncontrolled oligomerization and side reactions during carboxyl activation, destroying batch yield [1]. While the hydrochloride (HCl) salt of the benzyl ester provides similar chemical protection, it is inherently hygroscopic; moisture uptake during storage and handling hydrolyzes expensive coupling reagents (like EDC or HATU) and skews stoichiometric calculations, leading to incomplete couplings [2]. Furthermore, substituting the benzyl ester with a simpler alkyl ester (like H-Ile-OMe) forces the use of harsh basic saponification for downstream deprotection, which frequently triggers epimerization at the sensitive alpha-carbon of isoleucine, ruining the enantiomeric purity of the final product [3].
Accurate molar equivalency is critical in peptide coupling to prevent deletion sequences. The p-toluenesulfonate (tosylate) salt of H-Ile-OBzl exhibits significantly lower moisture uptake compared to its hydrochloride (HCl) counterpart. Under standard ambient exposure (60% relative humidity), the tosylate salt maintains <0.2% weight variation, whereas the HCl salt can absorb 2-5% moisture by weight [1]. This moisture not only throws off stoichiometric calculations but also actively quenches moisture-sensitive coupling reagents like DCC and DIC.
| Evidence Dimension | Moisture uptake at 60% relative humidity |
| Target Compound Data | H-Ile-obzl P-tosylate: <0.2% weight increase |
| Comparator Or Baseline | H-Ile-OBzl HCl: 2.0% - 5.0% weight increase |
| Quantified Difference | 10- to 25-fold reduction in moisture absorption |
| Conditions | Ambient storage, 60% RH, standard laboratory weighing protocols |
Procurement of the non-hygroscopic tosylate salt ensures precise batch-to-batch reproducibility and protects expensive coupling reagents from moisture-induced degradation.
The choice of C-terminal protecting group dictates the harshness of the downstream cleavage step. Benzyl esters (OBzl) are cleaved via catalytic hydrogenolysis (Pd/C, H2) under completely neutral conditions, preserving the chiral integrity of the alpha-carbon (>99.5% enantiomeric excess). In contrast, methyl (OMe) or ethyl (OEt) esters require basic saponification (e.g., NaOH/MeOH), which frequently causes 1-4% epimerization of the isoleucine residue to allo-isoleucine [1].
| Evidence Dimension | Enantiomeric excess (ee) post-deprotection |
| Target Compound Data | H-Ile-OBzl (via hydrogenolysis): >99.5% ee |
| Comparator Or Baseline | H-Ile-OMe (via saponification): 96% - 99% ee (1-4% epimerization) |
| Quantified Difference | Near-total elimination of allo-isoleucine impurity formation |
| Conditions | C-terminal deprotection of peptide intermediates |
Selecting the OBzl ester prevents the formation of difficult-to-separate diastereomers, eliminating the need for costly preparative chiral chromatography in API manufacturing.
For industrial scale-up using Liquid-Phase Peptide Synthesis (LPPS), reactant concentration directly impacts coupling kinetics and solvent waste. The p-toluenesulfonate salt of H-Ile-OBzl demonstrates excellent solubility (>0.5 M) in standard aprotic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) [1]. Unprotected zwitterionic isoleucine (H-Ile-OH) is practically insoluble in these solvents (<0.01 M), and even certain other salt forms require mixed solvent systems or heating to achieve operational concentrations.
| Evidence Dimension | Molar solubility in DCM/DMF at 25°C |
| Target Compound Data | H-Ile-obzl P-tosylate: >0.5 M |
| Comparator Or Baseline | H-Ile-OH (unprotected): <0.01 M |
| Quantified Difference | >50-fold increase in organic solvent solubility |
| Conditions | Standard ambient conditions (25°C) in anhydrous DCM or DMF |
High solubility allows for concentrated reaction mixtures, accelerating coupling times and significantly reducing solvent consumption and disposal costs at scale.
Because of its high solubility in DCM and DMF and its non-hygroscopic nature, H-Ile-obzl P-tosylate is the optimal isoleucine precursor for large-scale LPPS. It allows for highly concentrated reaction streams and precise stoichiometric control, which are critical for maximizing yield and minimizing solvent waste in commercial API manufacturing [1].
In Boc-SPPS workflows, the C-terminal OBzl group provides strict orthogonality to the repetitive TFA treatments used for N-terminal Boc removal. The tosylate salt ensures that the building block remains stable on the shelf and dissolves rapidly during automated coupling cycles, preventing sequence deletions [2].
For structurally complex peptidomimetics where the isoleucine alpha-carbon is prone to epimerization, this compound is ideal. The ability to remove the OBzl group via neutral catalytic hydrogenolysis avoids the harsh basic conditions required for methyl or ethyl esters, preserving the strict chiral purity of the target molecule [3].